(S,R,S)-Ahpc-C5-NH2
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Overview
Description
(S,R,S)-Ahpc-C5-NH2 is a chiral compound with specific stereochemistry, which plays a crucial role in its chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-C5-NH2 typically involves multiple steps, including the formation of chiral centers. The process often starts with the selection of appropriate chiral precursors and reagents to ensure the desired stereochemistry. Common synthetic routes may involve:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce chirality during the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as:
Batch Processing: Conducting reactions in large reactors with precise control over reaction conditions.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-C5-NH2 can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S,R,S)-Ahpc-C5-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-C5-NH2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (R,S,R)-Ahpc-C5-NH2
- (S,S,S)-Ahpc-C5-NH2
- (R,R,R)-Ahpc-C5-NH2
Uniqueness
(S,R,S)-Ahpc-C5-NH2 is unique due to its specific stereochemistry, which can result in different chemical and biological properties compared to its stereoisomers. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C28H41N5O4S |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(6-aminohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H41N5O4S/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29/h9-12,17,21-22,25,34H,5-8,13-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1 |
InChI Key |
ZXDLSCQCKHBGLQ-OTNCWRBYSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN)O |
Origin of Product |
United States |
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